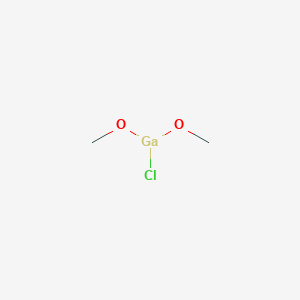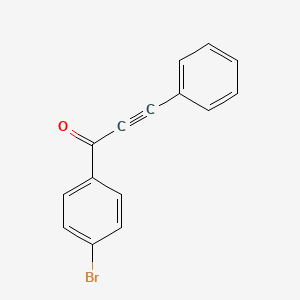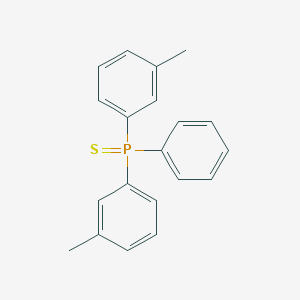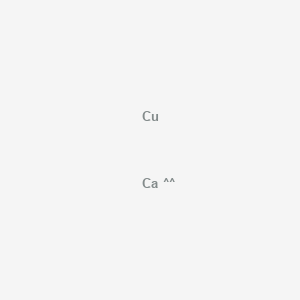
Calcium;copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium copper titanate, also known as CaCu₃Ti₄O₁₂, is a fascinating intermetallic compound that belongs to the family of titanates. This compound exhibits unique properties due to its complex crystal structure, which contributes to its distinctive characteristics. Calcium copper titanate is known for its remarkable electrical and dielectric properties, making it a subject of intense research in the field of materials science .
Preparation Methods
The synthesis of calcium copper titanate involves the careful combination of calcium, copper, and titanium compounds under specific conditions. The most common method for producing this intermetallic compound is through solid-state reactions, where powders of the respective metal oxides or carbonates are mixed and heated at elevated temperatures . Another method involves the molten salt-assisted technique, which allows for the preparation of nano-sized calcium copper titanate with enhanced dielectric properties .
Chemical Reactions Analysis
Calcium copper titanate undergoes various chemical reactions, including precipitation and displacement reactions. For example, calcium can displace copper from a copper sulfate solution to create calcium sulfate and copper . Additionally, calcium ions can influence the corrosion reaction of copper in drinking water, affecting the release of corrosion by-products . These reactions are typically carried out under specific conditions, such as varying concentrations of reagents and controlled temperatures.
Scientific Research Applications
Calcium copper titanate has a wide range of scientific research applications due to its unique properties. In the field of electronics, it is used in the development of capacitors and sensors due to its high dielectric constant and ferroelectric behavior . Additionally, calcium copper titanate is used in the fabrication of high dielectric constant functional ceramic-polymer composites, which have prospective applications in high-frequency regions .
Mechanism of Action
The mechanism of action of calcium copper titanate is closely related to its crystal structure and the ability of the titanium and copper ions to undergo displacements within the lattice. This arrangement imparts unique electronic and dielectric properties to the material, allowing it to switch between polarization states when subjected to an external electric field . The ferroelectric nature of calcium copper titanate is a result of the displacements of titanium and copper ions within the crystal lattice.
Comparison with Similar Compounds
Calcium copper titanate can be compared with other titanates and perovskite oxide ceramics, such as barium titanate and strontium titanate. These compounds also exhibit interesting electrical and dielectric properties but differ in their specific applications and characteristics. For example, barium titanate is widely used in capacitors and piezoelectric devices, while strontium titanate is known for its optical properties . Calcium copper titanate stands out due to its colossal dielectric constant and unique ferroelectric behavior .
Properties
CAS No. |
12431-68-4 |
|---|---|
Molecular Formula |
CaCu |
Molecular Weight |
103.62 g/mol |
IUPAC Name |
calcium;copper |
InChI |
InChI=1S/Ca.Cu |
InChI Key |
HAUBPZADNMBYMB-UHFFFAOYSA-N |
Canonical SMILES |
[Ca].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


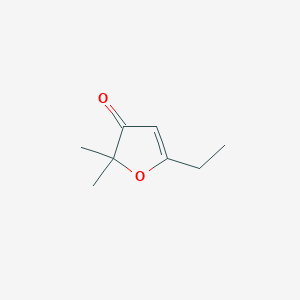
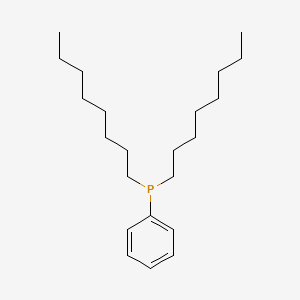
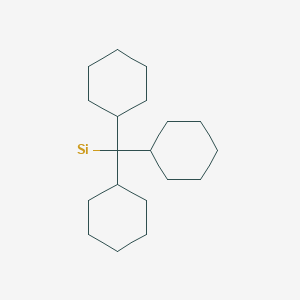
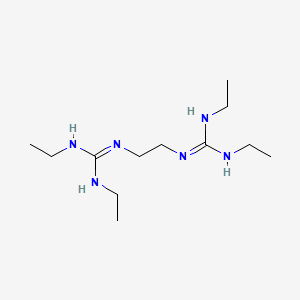
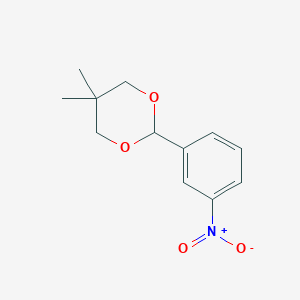
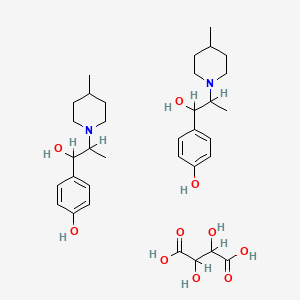
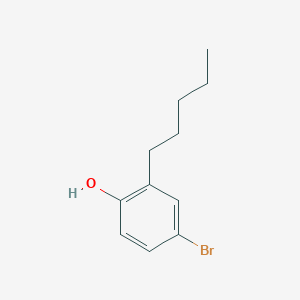
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
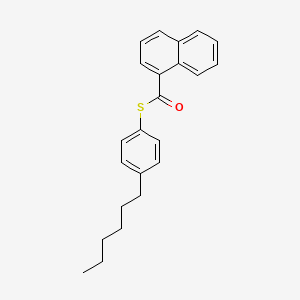

![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
